molecular formula C7H9NO3 B13837648 2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide

2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide

Cat. No.: B13837648
M. Wt: 155.15 g/mol
InChI Key: GHGMXIIZVZAVOH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide is a chemical compound with a unique structure that includes a hydroxyl group, a ketone, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, starting from cyclohexanecarboxylate derivatives, the compound can be synthesized through a series of oxidation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide is unique due to the presence of both hydroxyl and amide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-hydroxy-4-oxocyclohex-2-ene-1-carboxamide

InChI

InChI=1S/C7H9NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h3,5,10H,1-2H2,(H2,8,11)

InChI Key

GHGMXIIZVZAVOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C(C1C(=O)N)O

Origin of Product

United States

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